N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
“N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE” is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a dihydropyrimidinone core, which is often associated with various biological activities. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE” typically involves multi-step organic synthesis. A common route might include:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Acylation: The dihydropyrimidinone intermediate can then be acylated with an appropriate acyl chloride to introduce the acetamide group.
Substitution: The final step may involve the substitution of the phenyl ring with the 2,5-dimethylphenyl group under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in drug discovery.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE: Lacks the phenyl group at the 2-position of the dihydropyrimidinone core.
N-(2,5-DIMETHYLPHENYL)-2-(6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE: Lacks the methyl group at the 4-position of the dihydropyrimidinone core.
Uniqueness
The unique combination of functional groups in “N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE” imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-14-9-10-15(2)18(11-14)23-19(25)13-24-20(26)12-16(3)22-21(24)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,25) |
InChI Key |
KWRGTGAFWHSIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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